![molecular formula C16H13Cl2NO3 B2577214 N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 42865-74-7](/img/structure/B2577214.png)
N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide
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Description
N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide, commonly known as 2,4-D, is a synthetic auxin-type herbicide used in the agricultural industry to control weeds. It is the most widely used herbicide in the world and is found in numerous products, including those used in home and garden applications. 2,4-D is a member of the phenoxy herbicide family, which also includes 2,4,5-T, MCPA, and MCPB.
Scientific Research Applications
Potential Pesticide Applications
Several derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide, have been characterized by X-ray powder diffraction. These compounds are identified as potential pesticides. The study presents detailed diffraction data, including experimental 2θ peak positions, relative peak intensities, values of d and Miller indices, and unit cell parameters, which are crucial for understanding the structural properties of these potential pesticides (Olszewska et al., 2008).
Improvement in Synthesis Techniques
Improvements in the synthesis of N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide and related compounds have been studied. The synthesis process involves reduction, acetylation, ethylation, and condensation steps, aiming for higher yields and purity. The study reports a one-pot procedure for the reduction and acetylation steps, yielding N-(3-acetylphenyl) acetamide with an 85% yield. Additionally, in the ethylation reaction, sodium hydride was replaced by potassium hydroxide, acetone as solvent, and bromoethane as the ethylating reagent. This modification in the synthesis process is highlighted as convenient, cost-effective, and suitable for scaling up production (Gong Fenga, 2007).
Quantum Chemical Calculations and Vibrational Spectroscopic Analysis
Quantum chemical calculations and vibrational spectroscopic analysis of derivatives of N-phenyl-2,4-dichlorophenoxyacetamide, including N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide, have been conducted. This research includes detailed vibrational assignments based on potential energy distribution (PED) and molecular electrostatic potential mapping. The study provides insights into the molecular structure, thermodynamic properties, and reactive sites of the compound, which are essential for understanding its chemical behavior and potential applications (Choudhary et al., 2014).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-10(20)11-3-2-4-13(7-11)19-16(21)9-22-15-6-5-12(17)8-14(15)18/h2-8H,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTNMESEAIJABG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide |
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